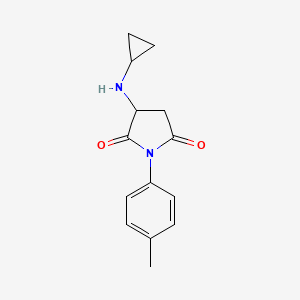

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

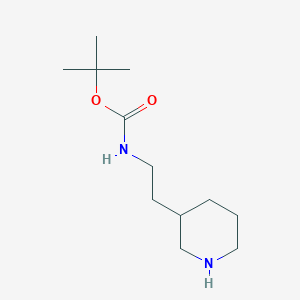

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a cyclic organic compound belonging to the pyrrolidine family. It is a versatile compound that has been used in various research applications, such as drug design and synthesis, as well as for the development of new drugs. It has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

One-Pot Synthesis of Amino Acids : A study by Cal et al. (2012) demonstrated an efficient one-pot synthesis method using derivatives of pyrrolidine diones, including 3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione, to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities (Cal et al., 2012).

Crystal and Molecular Structure Analysis : The compound's derivatives have been used in crystallographic studies to understand molecular structures. For instance, Ratajczak-Sitarz et al. (1990) investigated the crystal structure of a derivative, providing insights into the conformation and intramolecular interactions of such molecules (Ratajczak-Sitarz et al., 1990).

Chemical Synthesis and Reactions

Synthesis of Tetramic Acids : Pyrrolidine diones, including the specified compound, have been utilized in the synthesis of 3-acyltetramic acids, revealing valuable information about the acylation process and the efficiency of different Lewis acids in these reactions (Jones et al., 1990).

Multi-Component Synthesis : The compound has been used in multi-component synthesis processes. A study by Adib et al. (2010) detailed the synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid (Adib et al., 2010).

Organic and Medicinal Chemistry

Conversion to Maleimide : The compound's derivatives play a role in organic synthesis, particularly in the transformation to maleimides. A study by Yan et al. (2018) explored this conversion using density functional theory (DFT), enhancing the understanding of pyrrolidine diones in organic synthesis (Yan et al., 2018).

Herbicidal Activities : In agricultural chemistry, derivatives of this compound have shown potential as herbicides. Zhu et al. (2013) synthesized novel derivatives with cyclopropane moieties and found them to exhibit herbicidal activities (Zhu et al., 2013).

Propiedades

IUPAC Name |

3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-2-6-11(7-3-9)16-13(17)8-12(14(16)18)15-10-4-5-10/h2-3,6-7,10,12,15H,4-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNVQUCRQHQMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387869 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

CAS RN |

1008220-64-1 |

Source

|

| Record name | 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

![N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1334862.png)